molecular formula C15H17NO2 B048854 Agomelatine-d6 CAS No. 1079389-42-6

Agomelatine-d6

Número de catálogo B048854
Número CAS: 1079389-42-6
Peso molecular: 249.34 g/mol
Clave InChI: YJYPHIXNFHFHND-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Agomelatine-d6 is a deuterated form of Agomelatine . It is used as an internal standard for the quantification of Agomelatine by GC- or LC-MS . Agomelatine is an agonist of melatonin (MT) receptors and a derivative of melatonin . It binds to MT1 and MT2 receptors and is also an antagonist of the serotonin (5-HT) receptor subtypes 5-HT2B and 5-HT2C .


Synthesis Analysis

The synthesis of Agomelatine involves a one-pot catalytic hydrogenation and acetylation with NiO . The NiO nanoparticles displayed superior catalytic activity in the synthesis of Agomelatine in the one-pot reaction .


Molecular Structure Analysis

The molecular formula of Agomelatine-d6 is C15H11D6NO2 . The average mass is 249.338 Da and the monoisotopic mass is 249.163589 Da .


Chemical Reactions Analysis

Multiple reaction monitoring (MS/MS) was used to identify Agomelatine and Agomelatine-d6 in human plasma without significant interference from the matrix .


Physical And Chemical Properties Analysis

Agomelatine-d6 is a solid substance . It is soluble in methanol . The density is 1.1±0.1 g/cm^3 . The boiling point is 478.8±28.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Treatment of Major Depressive Disorder (MDD)

Agomelatine has been studied for its efficacy in treating symptoms of Major Depressive Disorder. A multicenter, randomized controlled study highlighted its ability to ameliorate anhedonia, reduced motivation, and circadian rhythm disruptions in MDD patients . The study demonstrated that Agomelatine could offer a faster efficacy within 2 weeks compared to selective serotonin reuptake inhibitors (SSRIs), with significant improvements in psychological scales measuring anhedonia and sleep quality .

Comparative Efficacy with Other Antidepressants

Research has also focused on comparing the efficacy of Agomelatine with other antidepressants. A meta-analysis published in The BMJ reported that Agomelatine was significantly more effective than placebo and showed equal efficacy compared to other standard antidepressants . This suggests that Agomelatine can be a viable alternative in the pharmacological treatment of depression.

Circadian Rhythm Regulation

Due to its agonist activity at melatonergic MT1/MT2 receptors, Agomelatine has been applied in research to regulate circadian rhythms. This is particularly relevant for patients with MDD, where disruptions in circadian rhythms are common. Agomelatine’s unique action on melatonergic pathways offers a novel approach to restoring normal sleep-wake cycles in affected individuals .

Anhedonia and Reduced Motivation

Agomelatine’s impact on anhedonia and reduced motivation has been a subject of scientific investigation. Studies have shown that Agomelatine can lead to better improvement in these areas, which are critical symptoms of depression that significantly affect a patient’s quality of life .

Safety Profile and Side Effects

The safety profile and side effects of Agomelatine have been extensively researched. Studies indicate that Agomelatine has a comparable safety profile to SSRIs, with fewer adverse reactions. However, there is a slightly higher incidence of liver function impairment, which necessitates further long-term observation and research .

Novel Antidepressant Mechanism

Agomelatine’s novel mechanism of action, which does not interfere with the neuronal reuptake of serotonin, norepinephrine, or dopamine, has been a key focus in scientific research. This unique pharmacology positions Agomelatine as the first approved antidepressant that mediates its activity through the melatoninergic pathway, providing a new avenue for antidepressant therapy .

Mecanismo De Acción

Target of Action

Agomelatine-d6, structurally similar to melatonin, primarily targets melatonin MT1 and MT2 receptors and serotonin-2C (5-HT2C) receptors . The melatonin receptors are involved in the regulation of circadian rhythms, while the 5-HT2C receptors play a role in mood regulation .

Mode of Action

Agomelatine-d6 acts as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of agomelatine-d6 are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of agomelatine-d6 translate into a synergistic action .

Biochemical Pathways

The synergistic action of agomelatine-d6 leads to increases in hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways . These include an increase in trophic factors, synaptic remodeling, and glutamate signaling . Key targets in these pathways include early genes and kinases .

Pharmacokinetics

Agomelatine-d6 undergoes extensive first-pass hepatic metabolism and displays irregular absorption profiles and large interindividual variability (IIV) and interoccasion variability of pharmacokinetics . A semiphysiological pharmacokinetic model with parallel first-order absorption and a well-stirred liver compartment adequately described the data . The estimated IIV and interoccasion variability of the intrinsic clearance of agomelatine were 130.8% and 28.5%, respectively .

Result of Action

The molecular and cellular effects of agomelatine-d6 include increases in hippocampal proliferation, maturation, and survival . This is achieved through modulation of multiple cellular pathways, including an increase in trophic factors, synaptic remodeling, and glutamate signaling . The key targets of these pathways include early genes and kinases .

Action Environment

Agomelatine-d6 resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Environmental factors that influence the compound’s action, efficacy, and stability include the presence of melatonin and serotonin receptors, as well as the individual’s circadian rhythms .

Safety and Hazards

Agomelatine-d6 is for research use and not for human or veterinary diagnostic or therapeutic use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propiedades

IUPAC Name

2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agomelatine-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agomelatine-d6
Reactant of Route 2
Reactant of Route 2
Agomelatine-d6
Reactant of Route 3
Reactant of Route 3
Agomelatine-d6
Reactant of Route 4
Agomelatine-d6
Reactant of Route 5
Agomelatine-d6
Reactant of Route 6
Agomelatine-d6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.